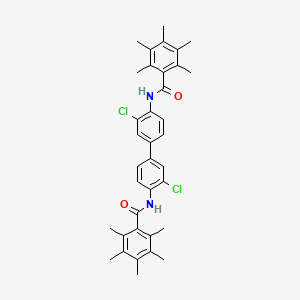![molecular formula C17H16ClN3O5 B5116716 2-{2-[(4-chlorophenoxy)acetyl]hydrazino}-N-(2-methoxyphenyl)-2-oxoacetamide](/img/structure/B5116716.png)
2-{2-[(4-chlorophenoxy)acetyl]hydrazino}-N-(2-methoxyphenyl)-2-oxoacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{2-[(4-chlorophenoxy)acetyl]hydrazino}-N-(2-methoxyphenyl)-2-oxoacetamide, also known as CHA, is a synthetic compound with potential therapeutic applications. This compound has been studied for its potential use in treating various diseases, including cancer, inflammation, and autoimmune disorders. In
作用机制
The mechanism of action of 2-{2-[(4-chlorophenoxy)acetyl]hydrazino}-N-(2-methoxyphenyl)-2-oxoacetamide is not fully understood, but it is believed to involve the inhibition of several key signaling pathways involved in cancer cell growth and survival. This compound has been shown to inhibit the activity of several enzymes involved in these pathways, including Akt, ERK, and NF-κB.
Biochemical and physiological effects:
In addition to its potential anti-cancer effects, this compound has also been studied for its anti-inflammatory and immunomodulatory effects. Studies have shown that this compound can inhibit the production of inflammatory cytokines and chemokines, as well as regulate the activity of immune cells such as T cells and macrophages.
实验室实验的优点和局限性
One advantage of 2-{2-[(4-chlorophenoxy)acetyl]hydrazino}-N-(2-methoxyphenyl)-2-oxoacetamide is its relatively low toxicity compared to other anti-cancer compounds. This makes it a promising candidate for further development as a cancer treatment. However, one limitation of this compound is its poor solubility, which can make it difficult to administer in vivo.
未来方向
There are several potential future directions for research on 2-{2-[(4-chlorophenoxy)acetyl]hydrazino}-N-(2-methoxyphenyl)-2-oxoacetamide. One area of interest is the development of more effective delivery methods for this compound, such as nanoparticle-based drug delivery systems. Another area of research is the identification of biomarkers that can predict the response of cancer cells to this compound treatment. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential use in treating other diseases beyond cancer.
Conclusion:
In conclusion, this compound is a synthetic compound with potential therapeutic applications in cancer treatment, inflammation, and autoimmune disorders. Its synthesis method has been optimized for high yield and purity, and its mechanism of action involves the inhibition of several key signaling pathways. While this compound has several advantages as a potential cancer treatment, further research is needed to fully understand its potential and develop more effective delivery methods.
合成方法
The synthesis of 2-{2-[(4-chlorophenoxy)acetyl]hydrazino}-N-(2-methoxyphenyl)-2-oxoacetamide involves the condensation of 2-hydrazinyl-2-oxoacetic acid with 4-chlorophenylglyoxal and 2-methoxybenzoyl chloride. The resulting product is then purified by recrystallization to obtain pure this compound. This synthesis method has been reported in several scientific journals and has been optimized for high yield and purity.
科学研究应用
2-{2-[(4-chlorophenoxy)acetyl]hydrazino}-N-(2-methoxyphenyl)-2-oxoacetamide has been studied extensively for its potential therapeutic applications. One of the most promising applications of this compound is in cancer treatment. Studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
属性
IUPAC Name |
2-[2-[2-(4-chlorophenoxy)acetyl]hydrazinyl]-N-(2-methoxyphenyl)-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O5/c1-25-14-5-3-2-4-13(14)19-16(23)17(24)21-20-15(22)10-26-12-8-6-11(18)7-9-12/h2-9H,10H2,1H3,(H,19,23)(H,20,22)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUPCYHCVZXUAIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C(=O)NNC(=O)COC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-chlorophenyl)-4-{[(4-methoxy-2-nitrophenyl)amino]methylene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5116644.png)
![6-(1-azocanylcarbonyl)-5-{[4-(2-pyridinyl)-1-piperazinyl]methyl}imidazo[2,1-b][1,3]thiazole](/img/structure/B5116651.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(sec-butyl)-N~2~-(4-ethoxyphenyl)glycinamide](/img/structure/B5116655.png)


![N-{2-[2-(mesityloxy)ethoxy]ethyl}-1,2-ethanediamine oxalate](/img/structure/B5116674.png)
![5-{3-[2-(2-allylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5116676.png)
![N-ethyl-2-methyl-N-{[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}-2-propen-1-amine](/img/structure/B5116694.png)
![5-{5-[(benzyloxy)methyl]-1,2,4-oxadiazol-3-yl}-6-methyl-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B5116705.png)

![4-{[(4-methylphenyl)sulfonyl]amino}-N-[2-(phenylthio)ethyl]benzamide](/img/structure/B5116724.png)
![3-{[(3R*,4R*)-4-(1-azepanyl)-3-hydroxy-1-piperidinyl]methyl}-6-methyl-4H-chromen-4-one](/img/structure/B5116727.png)
![N~1~-{2-[(4-methylbenzyl)thio]ethyl}-N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B5116728.png)
